3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide
Overview
Description
3-Chloro-2-(4-fluoro-3-nitrophenyl)-5-(trifluoromethyl)pyridine 1-oxide is a useful research compound. Its molecular formula is C12H5ClF4N2O3 and its molecular weight is 336.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Applications in Surface Science and Catalysis
- Transition metal compounds, including oxides, nitrides, carbides, and sulfides, exhibit unique electronic and structural properties. Near-edge X-ray absorption fine structure (NEXAFS) technique investigations reveal insights into the local bonding environment, coordination numbers, and crystal structures of these compounds. Such studies underscore the importance of transition metal compounds in understanding physical and chemical properties relevant to materials science, catalysis, and environmental science (Chen, 1998).
Role in Organic Synthesis and Drug Development
- Heterocyclic N-oxide derivatives, including those synthesized from pyridine, have shown significant importance in organic synthesis and catalysis due to their versatility as synthetic intermediates. Their applications extend to the formation of metal complexes, catalyst design, and asymmetric synthesis. The biological relevance of some N-oxide compounds, including potential anticancer, antibacterial, and anti-inflammatory activities, highlights their importance in medicinal chemistry (Li et al., 2019).
Environmental Science and Safety
- Studies on novel fluorinated alternatives to traditional per- and polyfluoroalkyl substances (PFASs) emphasize the need for environmental and health risk assessments. Emerging fluoroalkylether substances, including those with chlorinated and nitrated groups, have been identified in environmental media and human tissues, necessitating further toxicological studies to evaluate their long-term impacts (Wang et al., 2019).
Sensing and Electronic Applications
- The metallation of π-deficient heterocyclic compounds, including those with nitrated phenyl groups, provides insight into the regioselectivity and reactivity of such molecules, which is crucial for designing sensors and electronic devices. The study of 3-fluoropyridine metallation, for example, reveals conditions that lead to selective functionalization, which is fundamental in the development of sensitive and specific sensors (Marsais & Quéguiner, 1983).
Properties
IUPAC Name |
3-chloro-2-(4-fluoro-3-nitrophenyl)-1-oxido-5-(trifluoromethyl)pyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5ClF4N2O3/c13-8-4-7(12(15,16)17)5-18(20)11(8)6-1-2-9(14)10(3-6)19(21)22/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUFDODDQVGSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=[N+]2[O-])C(F)(F)F)Cl)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5ClF4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.